2,3,3',4,4'-Penta-O-acetylsucrose 2,3,3',4,4'-Penta-O-acetylsucrose
Brand Name: Vulcanchem
CAS No.: 34382-02-0
VCID: VC20777878
InChI: InChI=1S/C22H32O16/c1-9(26)31-16-14(6-23)36-21(19(34-12(4)29)18(16)33-11(3)28)38-22(8-25)20(35-13(5)30)17(32-10(2)27)15(7-24)37-22/h14-21,23-25H,6-8H2,1-5H3/t14-,15-,16-,17-,18+,19-,20+,21-,22+/m1/s1
SMILES: CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC2(C(C(C(O2)CO)OC(=O)C)OC(=O)C)CO)CO
Molecular Formula: C22H32O16
Molecular Weight: 552.5 g/mol

2,3,3',4,4'-Penta-O-acetylsucrose

CAS No.: 34382-02-0

Cat. No.: VC20777878

Molecular Formula: C22H32O16

Molecular Weight: 552.5 g/mol

* For research use only. Not for human or veterinary use.

2,3,3',4,4'-Penta-O-acetylsucrose - 34382-02-0

Specification

CAS No. 34382-02-0
Molecular Formula C22H32O16
Molecular Weight 552.5 g/mol
IUPAC Name [(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-[(2S,3S,4R,5R)-3,4-diacetyloxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)oxan-3-yl] acetate
Standard InChI InChI=1S/C22H32O16/c1-9(26)31-16-14(6-23)36-21(19(34-12(4)29)18(16)33-11(3)28)38-22(8-25)20(35-13(5)30)17(32-10(2)27)15(7-24)37-22/h14-21,23-25H,6-8H2,1-5H3/t14-,15-,16-,17-,18+,19-,20+,21-,22+/m1/s1
Standard InChI Key UMOFHQSJMUINFR-ZQNATQRZSA-N
Isomeric SMILES CC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)O[C@]2([C@H]([C@@H]([C@H](O2)CO)OC(=O)C)OC(=O)C)CO)CO
SMILES CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC2(C(C(C(O2)CO)OC(=O)C)OC(=O)C)CO)CO
Canonical SMILES CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC2(C(C(C(O2)CO)OC(=O)C)OC(=O)C)CO)CO

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator